2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141340
InChI: InChI=1S/C9H6ClF2NO2/c10-4-8-13-6-2-1-5(14-9(11)12)3-7(6)15-8/h1-3,9H,4H2
SMILES:
Molecular Formula: C9H6ClF2NO2
Molecular Weight: 233.60 g/mol

2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole

CAS No.:

Cat. No.: VC20141340

Molecular Formula: C9H6ClF2NO2

Molecular Weight: 233.60 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole -

Specification

Molecular Formula C9H6ClF2NO2
Molecular Weight 233.60 g/mol
IUPAC Name 2-(chloromethyl)-6-(difluoromethoxy)-1,3-benzoxazole
Standard InChI InChI=1S/C9H6ClF2NO2/c10-4-8-13-6-2-1-5(14-9(11)12)3-7(6)15-8/h1-3,9H,4H2
Standard InChI Key NZBFOOACXMTTDJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1OC(F)F)OC(=N2)CCl

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-(chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole is C₉H₆ClF₂NO₂, with a molecular weight of 233.60 g/mol. Its IUPAC name, 2-(chloromethyl)-6-(difluoromethoxy)-1,3-benzoxazole, reflects the positions of its substituents: a chloromethyl (-CH₂Cl) group at position 2 and a difluoromethoxy (-OCF₂H) group at position 6 on the benzoxazole scaffold .

The benzoxazole core consists of a benzene ring fused to an oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. Substituents at positions 2 and 6 introduce steric and electronic effects that modulate reactivity and biological interactions. The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the difluoromethoxy group contributes to metabolic stability and lipophilicity, factors critical in drug design .

Table 1: Key Structural Descriptors of 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole

PropertyValue
Molecular FormulaC₉H₆ClF₂NO₂
Molecular Weight233.60 g/mol
IUPAC Name2-(chloromethyl)-6-(difluoromethoxy)-1,3-benzoxazole
Canonical SMILESCOC1=CC2=C(C=C1F)OC(=N2)CCl
InChIKeyGROPPOPRGZGLRV-UHFFFAOYSA-N

The compound’s canonical SMILES string, COC1=CC2=C(C=C1F)OC(=N2)CCl, encodes its connectivity, while the InChIKey provides a standardized identifier for database searches . X-ray crystallography data remain unavailable, but computational models predict a planar benzoxazole core with substituents oriented perpendicularly to minimize steric hindrance .

Synthetic Routes and Methodologies

Synthesizing 2-(chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole requires multi-step strategies, often involving:

  • Construction of the benzoxazole core

  • Introduction of the chloromethyl group

  • Installation of the difluoromethoxy substituent

Benzoxazole Core Formation

The benzoxazole ring is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. For example, heating 2-amino-4-(difluoromethoxy)phenol with chloroacetic acid under acidic conditions yields the substituted benzoxazole intermediate . Alternative methods employ Schmidt reactions or catalytic cyclodehydration .

Difluoromethoxy Functionalization

The difluoromethoxy group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed benzoxazole bearing a leaving group (e.g., nitro or bromine). Reaction with potassium difluoromethoxide (KOCF₂H) in polar aprotic solvents like DMF facilitates this step .

Representative Synthetic Pathway:

  • 2-Amino-4-(difluoromethoxy)phenol → Cyclization with chloroacetic acid → 6-(difluoromethoxy)benzo[d]oxazole-2-carboxylic acid

  • Reduction of carboxylic acid to alcohol → 2-(hydroxymethyl)-6-(difluoromethoxy)benzo[d]oxazole

  • Chlorination with SOCl₂ → 2-(chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole

Physicochemical Properties

The compound’s properties are shaped by its substituents:

PropertyValue/Description
SolubilityLow aqueous solubility (logP ≈ 2.8); soluble in DMSO, DMF
Melting PointEstimated 145–150°C (similar to)
StabilityHydrolytically stable; susceptible to nucleophilic attack at chloromethyl
pKa~8.2 (oxazole nitrogen)

The difluoromethoxy group enhances lipid membrane permeability, while the chloromethyl group provides a reactive site for further derivatization . Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 233.60 ([M]+), with fragmentation patterns dominated by loss of Cl⁻ (m/z 198.60) and OCF₂H (m/z 167.10).

Comparative Analysis with Related Benzoxazole Derivatives

Table 2: Comparison of Select Benzoxazole Analogues

CompoundMolecular FormulaSubstituentsKey Activity
2-(Chloromethyl)-6-(difluoromethoxy)C₉H₆ClF₂NO₂2-ClCH₂, 6-OCF₂HN/A (Theoretical)
2-(Chloromethyl)-4-(difluoromethoxy)C₉H₆ClF₂NO₂2-ClCH₂, 4-OCF₂HEnzyme inhibition
6-(Chloromethyl)benzo[d]oxazoleC₈H₆ClNO6-ClCH₂Antimicrobial
2-(Difluoromethoxy)-6-methoxyC₉H₇F₂NO₃2-OCF₂H, 6-OCH₃Metabolic stability

Positional isomerism significantly affects bioactivity. For instance, 4-substituted derivatives exhibit stronger enzyme inhibition than 6-substituted analogues due to improved target binding.

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